MAT2A inhibitor

MAT2A biochemical assay enzyme inhibition IC50 allosteric inhibitor potency

Choose SCR-7952 for target validation and in vivo studies where potency and selectivity are critical. This MAT2A inhibitor offers >20-fold selectivity, 72% tumor growth inhibition at 1 mg/kg (vs. AG-270 requiring 200 mg/kg), and a 2 nM cellular SAM depletion IC50—3-fold more potent than AG-270. Its 53 nM antiproliferative IC50 in HCT116 MTAP−/− cells ensures robust on-target effects without off-target cytotoxicity. For publication-quality data, rely on its characterized selectivity profile. Order now for reliable preclinical results.

Molecular Formula C31H22N6OS
Molecular Weight 526.6 g/mol
Cat. No. B608935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAT2A inhibitor
Molecular FormulaC31H22N6OS
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7
InChIInChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34)
InChIKeyZTNQNZDNHUAVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MAT2A Inhibitor Product Selection Guide: Evidence-Based Differentiation from AG-270 to Next-Generation Agents


MAT2A (methionine adenosyltransferase 2A) inhibitors are allosteric small molecules that target the SAM biosynthesis pathway, exerting synthetic lethality in cancers harboring homozygous MTAP deletion—a genetic alteration occurring in approximately 15% of all human malignancies [1]. The class has advanced from first-generation clinical candidates AG-270 and IDE397 to highly optimized agents including SCR-7952, AGI-24512, and Euregen MAT2Ais, each characterized by distinct biochemical IC50 values, selectivity profiles, and in vivo potency metrics that directly inform procurement decisions for preclinical and translational research [2].

Why Generic Substitution of MAT2A Inhibitors Fails: Quantified Differences in Potency, Selectivity, and Safety Margins


MAT2A inhibitors cannot be treated as interchangeable research tools because the measurable performance gap between agents spans two orders of magnitude in biochemical potency, up to six-fold differences in cellular selectivity, and marked divergence in off-target liability—particularly UGT1A1 inhibition which has been shown to limit clinical dose escalation of AG-270 due to bilirubin elevation [1]. Compounds with superficially similar mechanism of action yield profoundly different experimental outcomes: the difference between a 420 nM inhibitor (PF-9366) and a sub-nanomolar agent (AZ9567, IC50 0.8 nM) is not incremental but categorical, directly impacting the feasibility of target validation studies and the interpretability of SAM-dependent phenotype modulation [2].

MAT2A Inhibitor Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Biochemical MAT2A Enzyme Inhibition: SCR-7952 vs AG-270 Direct Comparison

In a direct parallel biochemical assay, SCR-7952 exhibits a MAT2A enzyme IC50 of 21 nM, which represents a 3.2-fold improvement in potency compared to AG-270 tested under identical conditions (IC50 68 nM) [1]. An alternative source reports SCR-7952 IC50 as 18.7 nM with Ki of 14.49 nM .

MAT2A biochemical assay enzyme inhibition IC50 allosteric inhibitor potency

Cellular SAM Production Inhibition: SCR-7952 Demonstrates 3-Fold Superior Potency vs AG-270

In HCT116 MTAP−/− cells, SCR-7952 inhibited cellular S-adenosylmethionine (SAM) production with an IC50 of 2 nM, achieving 3-fold greater potency than AG-270 (IC50 6 nM) tested in parallel [1]. A separate dataset confirms SCR-7952 SAM reduction IC50 of 1.9 nM versus AG-270 at 5.8 nM .

cellular SAM depletion MTAP-null pharmacodynamics HCT116 MTAP-/-

MTAP-Null Selective Antiproliferation: SCR-7952 Achieves 6-Fold Superior Potency and 5-Fold Higher Selectivity vs AG-270

In HCT116 MTAP−/− cell proliferation assays, SCR-7952 demonstrated an IC50 of 53 nM, representing a nearly 6-fold improvement over AG-270 (IC50 300 nM) tested in parallel [1]. Critically, SCR-7952 displayed greater than 20-fold selectivity for MTAP−/− over MTAP-WT HCT116 parent cells, whereas AG-270 achieved only 4-fold selectivity in the identical assay system [1]. A separate dataset reports SCR-7952 antiproliferative IC50 of 34.4 nM in HCT116 MTAP−/− cells following 6-day treatment .

MTAP-null selective cytotoxicity isogenic cell line selectivity antiproliferative IC50

In Vivo Tumor Growth Inhibition: SCR-7952 Achieves Superior Efficacy at 200-Fold Lower Dose vs AG-270

In the HCT116 MTAP−/− subcutaneous xenograft mouse model, SCR-7952 at 1 mg/kg QD achieved 72% tumor growth inhibition (TGI), outperforming AG-270 which required 200 mg/kg QD to reach only 56% TGI [1]. A separate dataset confirms SCR-7952 at 3.0 mg/kg yielded 82.9% TGI versus AG-270 at 200 mg/kg yielding 52.0% TGI (p < 0.0001) . Furthermore, SCR-7952 treatment resulted in no elevation of bilirubin, whereas AG-270 at 200 mg/kg produced significant bilirubin increase [1].

HCT116 MTAP-/- xenograft tumor growth inhibition in vivo MAT2A efficacy

Off-Target Safety Profile: UGT1A1 Liability Differentiates Next-Generation from First-Generation MAT2A Inhibitors

AG-270 exhibits inhibitory activity on UGT1A1 (uridine diphosphate glucuronosyltransferase), a key enzyme regulating bilirubin homeostasis, leading to dose-limiting bilirubin elevation in patients that constrains clinical dose escalation [1]. SCR-7952 was specifically engineered to eliminate this UGT1A1 off-target liability and showed no elevation of bilirubin in preclinical toxicology assessments, representing a key procurement differentiator for translational studies where bilirubin monitoring is required [1]. Additionally, SCR-7952 demonstrated no significant inhibition against a panel of 47 life-dependent targets at 10 μM [1]. ZS34, another next-generation MAT2A inhibitor with IC50 of 13.7 nM, similarly exhibits negligible hERG and UGT1A1 inhibitory activity [2].

UGT1A1 inhibition off-target selectivity bilirubin safety margin

AZ9567: Sub-Nanomolar Biochemical Potency with Validated Off-Target Selectivity Panel Data

AZ9567, a chemical probe-grade MAT2A inhibitor, achieves an IC50 of 0.8 nM in RapidFire-MS-based biochemical enzymatic assay [1]. Secondary pharmacology profiling against 86 targets encompassing enzymes, membrane transporters, GPCRs, kinases, nuclear hormone receptors, and ion channels demonstrated measurable activity (Ki and IC50) against only 12 off-targets below 10 μM, with only the adenosine transporter showing potency below 1 μM [1]. The compound showed no PXR induction at 1 μM and only a 4-fold increase at 10 μM [1].

chemical probe sub-nanomolar MAT2A inhibitor off-target profiling

MAT2A Inhibitor Application Scenarios: Evidence-Based Selection by Research Objective


MTAP-Null Target Validation Studies Requiring Maximal Selectivity Window

Select SCR-7952 for target validation experiments utilizing isogenic MTAP−/− and MTAP-WT cell line pairs. With >20-fold selectivity versus only 4-fold selectivity for AG-270 [1], SCR-7952 provides the cleanest differentiation between on-target synthetic lethality and off-target cytotoxicity. The 53 nM antiproliferative IC50 in HCT116 MTAP−/− cells enables robust growth inhibition without requiring concentrations that may engage secondary pharmacology.

In Vivo Xenograft Efficacy Studies with Budget-Constrained Compound Supply

Prioritize SCR-7952 or compound 30 (ACS Med Chem Lett series) for animal studies where compound consumption directly impacts project economics. SCR-7952 achieves superior tumor growth inhibition (72% TGI) at 1 mg/kg compared to AG-270 requiring 200 mg/kg for inferior efficacy (56% TGI) [2]. Compound 30 similarly demonstrates better in vivo potency than AG-270 in HCT-116 MTAP-deleted xenograft models [3]. The 200-fold lower dose requirement translates to 99.5% reduction in compound mass needed per study cohort.

Chemical Probe Applications Requiring Comprehensive Off-Target Characterization

Employ AZ9567 for mechanistic studies where publication-quality selectivity documentation is mandatory. The probe has been profiled against 86 pharmacologically relevant targets with full disclosure of all off-target activities below 10 μM [4]. This level of characterization—including PXR induction data and functional follow-up on adenosine transporter activity—exceeds typical vendor-provided selectivity information and aligns with chemical probe best practice guidelines.

Cellular SAM Pharmacodynamics with High-Throughput Format Compatibility

Select SCR-7952 for SAM depletion assays in HCT116 MTAP−/− or other MTAP-null cell lines where assay robustness is paramount. The compound achieves cellular SAM reduction IC50 of 2 nM, 3-fold more potent than AG-270 [5], enabling reliable target engagement measurement at concentrations well below solubility limits. The 34.4 nM antiproliferative IC50 following 6-day treatment supports extended-duration experiments without compound degradation artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAT2A inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.